molecular formula C14H20N6O2 B5117541 N-(oxan-4-yl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

N-(oxan-4-yl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

Cat. No.: B5117541
M. Wt: 304.35 g/mol
InChI Key: HXRWADCWEFGMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(oxan-4-yl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is a complex organic compound that belongs to the class of oxadiazolo[3,4-b]pyrazines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution of hydrogen (S_NH) reactions, where the oxadiazolo[3,4-b]pyrazine core is functionalized . The reaction conditions often include the use of bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in solvents like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(oxan-4-yl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of an oxadiazolo[3,4-b]pyrazine core with piperidine and oxan-4-yl groups makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(oxan-4-yl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2/c1-2-6-20(7-3-1)14-13(15-10-4-8-21-9-5-10)16-11-12(17-14)19-22-18-11/h10H,1-9H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRWADCWEFGMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=NON=C3N=C2NC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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